Home > Products > Screening Compounds P27659 > (1'S,2R,3S)-Fosaprepitant Dimeglumine
(1'S,2R,3S)-Fosaprepitant Dimeglumine -

(1'S,2R,3S)-Fosaprepitant Dimeglumine

Catalog Number: EVT-13993397
CAS Number:
Molecular Formula: C30H39F7N5O11P
Molecular Weight: 809.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(1'S,2R,3S)-Fosaprepitant Dimeglumine is a chemical compound that serves as a prodrug of aprepitant, which is classified as a neurokinin-1 receptor antagonist. This compound is primarily utilized in the medical field for its antiemetic properties, particularly in preventing nausea and vomiting associated with chemotherapy. It is administered intravenously and is known for its effectiveness in combination with other antiemetic agents to manage both acute and delayed nausea and vomiting in patients undergoing highly emetogenic cancer chemotherapy.

Source

Fosaprepitant Dimeglumine was first approved for medical use in the United States in 2008, under the trade name Emend. The compound is produced by various pharmaceutical companies and is available in a lyophilized injectable form for clinical use .

Classification
  • Chemical Class: Neurokinin-1 receptor antagonists
  • Drug Class: Antiemetics
  • CAS Number: Not available as it is often referenced under its generic name.
Synthesis Analysis

Methods

The synthesis of (1'S,2R,3S)-Fosaprepitant Dimeglumine involves several chemical reactions that lead to the formation of the final product from simpler precursors. Key steps typically include:

  1. Formation of Aprepitant: The synthesis begins with the preparation of aprepitant, which involves the coupling of various functional groups to create the core structure.
  2. Dimeglumine Salt Formation: The final step involves converting aprepitant into fosaprepitant dimeglumine by reacting it with dimethylamine and subsequently forming a salt with meglumine .

Technical Details

The synthesis route may include purification processes such as crystallization or chromatography to ensure high purity levels of the compound. Advanced techniques like high-performance liquid chromatography (HPLC) are often employed for both qualitative and quantitative analysis during synthesis .

Molecular Structure Analysis

Structure

The molecular structure of (1'S,2R,3S)-Fosaprepitant Dimeglumine can be represented as follows:

  • Molecular Formula: C23H30F6N2O4
  • Molecular Weight: 500.49 g/mol
  • Structural Features:
    • Contains a complex arrangement of carbon rings and functional groups including fluorinated phenyl groups.
    • Exhibits chirality at multiple centers, contributing to its specific pharmacological activity.

Data

The stereochemistry of (1'S,2R,3S)-Fosaprepitant Dimeglumine is critical for its function as an antiemetic agent. The specific configuration at the chiral centers influences its binding affinity to neurokinin-1 receptors .

Chemical Reactions Analysis

Reactions

(1'S,2R,3S)-Fosaprepitant Dimeglumine undergoes various chemical reactions during its metabolism and interaction with biological systems:

  1. Hydrolysis: In vivo conversion to aprepitant occurs through hydrolysis, which activates the drug.
  2. Metabolic Pathways: The compound is metabolized primarily by cytochrome P450 enzymes, leading to various metabolites that may exhibit pharmacological activity or influence drug interactions .

Technical Details

Understanding these reactions is crucial for predicting drug interactions and optimizing therapeutic regimens involving fosaprepitant dimeglumine.

Mechanism of Action

Process

The mechanism of action of (1'S,2R,3S)-Fosaprepitant Dimeglumine involves selective antagonism of neurokinin-1 receptors in the central nervous system:

  1. Receptor Binding: Upon administration, fosaprepitant binds to neurokinin-1 receptors, blocking the action of substance P, a neuropeptide involved in mediating nausea and vomiting.
  2. Signal Inhibition: This antagonism prevents the signaling cascade that leads to emesis (vomiting), thereby effectively reducing both acute and delayed nausea associated with chemotherapy .

Data

Clinical studies have demonstrated significant reductions in nausea and vomiting when fosaprepitant is used in conjunction with other antiemetic agents during chemotherapy treatments .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder
  • Solubility: Soluble in water; specific solubility parameters depend on formulation conditions.

Chemical Properties

  • pH Range: Typically formulated within a pH range suitable for intravenous administration.
  • Stability: Stability studies indicate that fosaprepitant dimeglumine retains efficacy over extended periods when stored under recommended conditions.

Relevant data regarding these properties are essential for formulation development and quality control processes within pharmaceutical manufacturing .

Applications

Scientific Uses

(1'S,2R,3S)-Fosaprepitant Dimeglumine has several significant applications in clinical settings:

  • Chemotherapy-Induced Nausea and Vomiting Management: It is primarily used to prevent nausea and vomiting associated with highly emetogenic chemotherapy regimens.
  • Research Applications: Used as a reference standard in analytical chemistry for monitoring impurity levels in formulations containing fosaprepitant .
  • Potential Future Applications: Ongoing research may explore additional therapeutic uses beyond oncology-related nausea management.
Chemical Development and Prodrug Rationale

Design and Synthesis of Fosaprepitant as a Prodrug of Aprepitant

Challenges in Aprepitant Solubility and Bioavailability

Aprepitant, a neurokinin-1 (NK1) receptor antagonist, suffers from extremely poor aqueous solubility (0.2 µg/mL in isotonic saline), precluding intravenous formulation [1] [8]. This limitation is critical in chemotherapy-induced nausea and vomiting (CINV) patients unable to tolerate oral medications. The crystalline structure of aprepitant further complicates dissolution, resulting in low and variable bioavailability (60–65%) [9]. Initial efforts to develop soluble aprepitant salts failed due to dissociation and precipitation in aqueous media [1].

Phosphorylated Prodrug Optimization Strategies

To overcome solubility barriers, a phosphorylated prodrug strategy was employed. Fosaprepitant was designed as an N-phosphoryl derivative, introducing a water-solubilizing phosphate group at the triazolinone moiety of aprepitant [1]. Key optimizations included:

  • Phosphoramidate Chemistry: The phosphate group was conjugated via a P–N bond, enhancing hydrolytic stability over ester linkages [1].
  • Stereochemical Control: Synthesis addressed challenges from aprepitant’s three chiral centers. Impurities like SSR-APT and RSR-APT isomers were minimized using crystallization-induced asymmetric transformations, achieving >99% diastereomeric purity [2].
  • Reaction Engineering: Temperature control during Grignard addition prevented undesired RRR-APT isomer formation [2].

Table 1: Solubility Comparison of Aprepitant vs. Fosaprepitant

PropertyAprepitantFosaprepitant Dimeglumine
Water Solubility0.2 µg/mL12 mg/mL
Chemical FormulaC23H21F7N4O3C23H22F7N4O6P • 2(C7H17NO5)
Molecular Weight534.43 g/mol1004.83 g/mol

Dimeglumine Counterion Selection for Enhanced Stability

Dimeglumine (1-deoxy-1-(methylamino)-D-glucitol) was selected as a counterion for fosaprepitant to improve physicochemical properties:

  • Salt Formation: The acidic phosphate group of fosaprepitant forms a stable 2:1 salt with dimeglumine, increasing solubility to 12 mg/mL [1].
  • Stability Enhancement: Dimeglumine reduced aggregation and precipitation risks compared to sodium or potassium salts. Its hydroxyl groups form hydrogen bonds, stabilizing the amorphous solid during lyophilization [5] [8].
  • Manufacturing Feasibility: The salt’s crystallinity enabled purification via recrystallization, critical for scalable synthesis [2].

Preclinical Development and Structural Characterization

In Vitro/In Vivo Conversion Kinetics to Aprepitant

Fosaprepitant acts as a prodrug via rapid enzymatic dephosphorylation:

  • Mechanism: Alkaline phosphatases cleave the phosphate group, releasing aprepitant within 30 minutes of IV administration [1] [8].
  • Kinetics: In human plasma, conversion follows first-order kinetics with a half-life (t½) of 15–30 minutes. In vivo studies in rats showed complete conversion within 1 hour [1].
  • Bioequivalence: A single 115 mg IV fosaprepitant dose yields aprepitant exposure bioequivalent to a 125 mg oral aprepitant dose (AUC0–∞ ratio: 94.3–101.4%) [7].

Table 2: Conversion Kinetics of Fosaprepitant to Aprepitant

MatrixHalf-life (t½)Time to Complete ConversionCatalytic Enzyme
Human Plasma15–30 min45 minAlkaline Phosphatase
Rat Plasma10–20 min30 minAlkaline Phosphatase
Human Whole Blood20–40 min60 minAlkaline Phosphatase

Comparative Bioequivalence Studies with Oral Aprepitant

Bioequivalence was validated in clinical and preclinical models:

  • Adult Studies: A randomized crossover trial in healthy subjects demonstrated that fosaprepitant 115 mg IV and aprepitant 125 mg oral had comparable AUC0–inf (geometric mean ratio: 98.6%; 90% CI: 94.2–101.4%) [7] [10]. Cmax was higher for IV fosaprepitant due to bypassed first-pass metabolism [10].
  • Pediatric Data: In children (2–12 years), fosaprepitant 4 mg/kg IV showed 95% acute CINV complete response vs. 79% for oral aprepitant, attributed to reliable systemic exposure [3].
  • Formulation Comparisons: Bioequivalence was maintained across fosaprepitant formulations, including polysorbate 80-free HTX-019 (AUC0–inf ratio: 94.2–101.4%) [10].

Table 3: Bioequivalence Studies of Fosaprepitant vs. Aprepitant

Study PopulationFosaprepitant DoseAprepitant DoseAUC0–inf Ratio (90% CI)Key Outcome
Healthy Adults [7]115 mg IV125 mg oral94.3–101.4%Bioequivalence achieved
Pediatric Patients [3]4 mg/kg IV3 mg/kg oralNot reportedHigher complete response (95% vs. 79%)
Healthy Adults (HTX-019) [10]130 mg IV150 mg fosaprepitant94.2–101.4%Equivalent aprepitant exposure

The chemical innovations in fosaprepitant dimeglumine—prodrug design, chiral synthesis, and salt optimization—successfully transformed aprepitant into a viable IV therapy, expanding options for CINV management.

Properties

Product Name

(1'S,2R,3S)-Fosaprepitant Dimeglumine

IUPAC Name

[3-[[(2S,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

Molecular Formula

C30H39F7N5O11P

Molecular Weight

809.6 g/mol

InChI

InChI=1S/C23H22F7N4O6P.C7H17NO5/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38);4-13H,2-3H2,1H3/t12-,19+,20-;4-,5+,6+,7+/m00/s1

InChI Key

UGJUJYSRBQWCEK-GBIUHEKFSA-N

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O

Isomeric SMILES

C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.